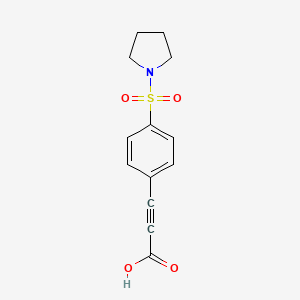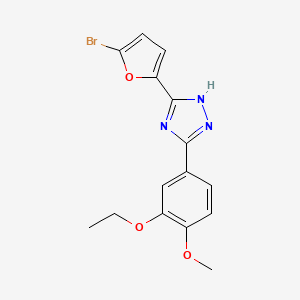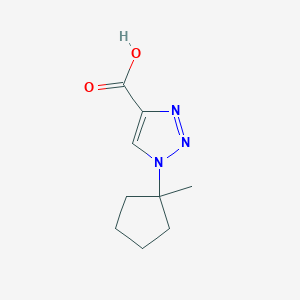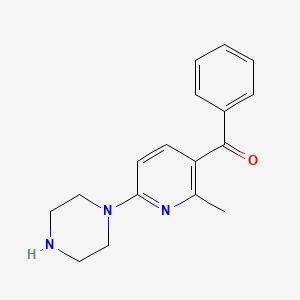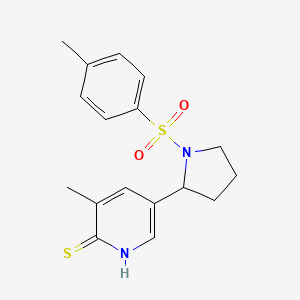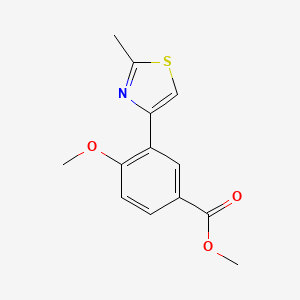
Methyl4-methoxy-3-(2-methylthiazol-4-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-methoxy-3-(2-methylthiazol-4-yl)benzoate is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methoxy-3-(2-methylthiazol-4-yl)benzoate typically involves the reaction of 4-methoxybenzoic acid with 2-methylthiazole under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance the yield and purity of the product while reducing the reaction time and energy consumption .
化学反応の分析
Types of Reactions
Methyl 4-methoxy-3-(2-methylthiazol-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the benzoate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazole derivatives .
科学的研究の応用
Methyl 4-methoxy-3-(2-methylthiazol-4-yl)benzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity and potential use in drug development.
Industry: Utilized in the production of dyes, biocides, and other chemical intermediates
作用機序
The mechanism of action of methyl 4-methoxy-3-(2-methylthiazol-4-yl)benzoate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by activating caspase-3 and other apoptotic pathways . The compound’s antimicrobial properties may result from its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in microbial metabolism .
類似化合物との比較
Similar Compounds
Methyl 4-methoxy-3-(2-methylthiazol-4-yl)benzoate: Known for its diverse biological activities.
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
Methyl 4-methoxy-3-(2-methylthiazol-4-yl)benzoate is unique due to its specific substitution pattern on the thiazole and benzoate rings, which imparts distinct chemical and biological properties. Its combination of a methoxy group and a thiazole ring makes it a versatile compound for various applications in research and industry .
特性
分子式 |
C13H13NO3S |
|---|---|
分子量 |
263.31 g/mol |
IUPAC名 |
methyl 4-methoxy-3-(2-methyl-1,3-thiazol-4-yl)benzoate |
InChI |
InChI=1S/C13H13NO3S/c1-8-14-11(7-18-8)10-6-9(13(15)17-3)4-5-12(10)16-2/h4-7H,1-3H3 |
InChIキー |
XMBPGSIJRYBSOO-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CS1)C2=C(C=CC(=C2)C(=O)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



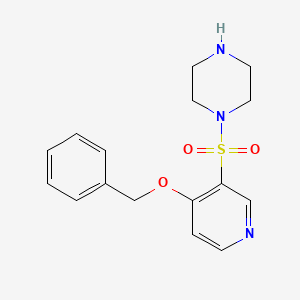
![2-(6-Phenylthiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid](/img/structure/B15057682.png)
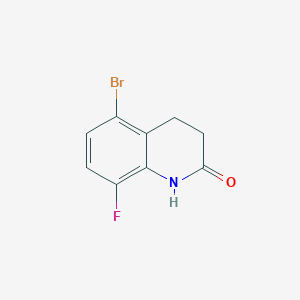
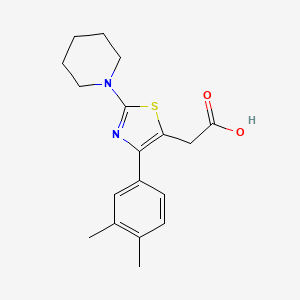
![3-Bromo-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15057695.png)
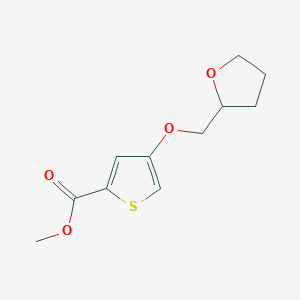
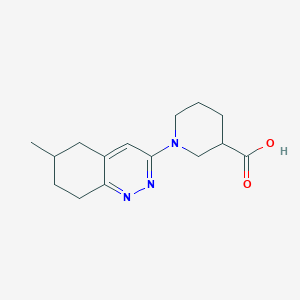
![7-Fluorobenzo[b]thiophene-2-carbonitrile](/img/structure/B15057725.png)
